Thiazole carboxanilide
Overview
Description
Thiazole carboxanilide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been widely employed in the fields of pharmaceuticals and agrochemicals due to their broad-spectrum biological activities . This compound, in particular, has shown promising fungicidal activities and is recognized as a potential lead compound for further research .
Preparation Methods
Thiazole carboxanilide can be synthesized through various methods. One common synthetic route involves the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as acetic acid, to yield the desired this compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Thiazole carboxanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the thiazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted thiazole carboxanilides .
Scientific Research Applications
Thiazole carboxanilide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazole carboxanilide involves its interaction with specific molecular targets and pathways. For instance, some this compound derivatives act as succinate dehydrogenase inhibitors (SDHIs), which interfere with the tricarboxylic acid cycle in pathogenic fungi, leading to their death . This mechanism makes this compound an effective fungicide with no cross-resistance with other classes of fungicides .
Comparison with Similar Compounds
Thiazole carboxanilide can be compared with other similar compounds, such as:
Thifluzamide: A well-known fungicide that also acts as a succinate dehydrogenase inhibitor.
Ethaboxam: Another fungicide with a similar mode of action.
Metsulovax: A thiazole carboxamide fungicide with broad-spectrum activity.
This compound is unique due to its potent fungicidal activities and its potential as a lead compound for further research . Its ability to act as a succinate dehydrogenase inhibitor sets it apart from other fungicides with different mechanisms of action .
Properties
IUPAC Name |
N-phenyl-1,3-thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9(10-11-6-7-14-10)12-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOHWUQIWMQCQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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